Introduction: The Strategic Importance of 1H-Indene-2-boronic acid
Introduction: The Strategic Importance of 1H-Indene-2-boronic acid
An In-Depth Technical Guide to 1H-Indene-2-boronic acid
1H-Indene-2-boronic acid is a bifunctional organic compound featuring a rigid indene scaffold and a versatile boronic acid moiety. This unique combination positions it as a valuable and strategic building block in modern organic synthesis. While the indene core is a prevalent structural motif in pharmaceuticals and advanced materials, the boronic acid group serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 1H-Indene-2-boronic acid. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's capabilities in creating complex molecular architectures. The narrative emphasizes the causality behind its reactivity and provides practical, field-proven insights into its application.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. 1H-Indene-2-boronic acid is a solid at room temperature, but like many boronic acids, it requires careful handling and storage to ensure its integrity.
Physicochemical Properties
The key physical and chemical identifiers for 1H-Indene-2-boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 312968-21-1 | [3][4][5] |
| Molecular Formula | C₉H₉BO₂ | [3][4] |
| Molecular Weight | 159.98 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 57-77 °C | [3] |
| SMILES String | OB(O)C1=Cc2ccccc2C1 | [3] |
| InChI Key | VBMIZCKXRRAXBK-UHFFFAOYSA-N | [3] |
Stability and Storage
The stability of boronic acids is a paramount concern for synthetic chemists. These compounds are susceptible to decomposition through several pathways, most commonly dehydration to form cyclic boroxine trimers.[6] This process is often reversible but complicates accurate stoichiometry. Furthermore, many boronic acids, particularly vinyl and some heteroaryl variants, are prone to protodeboronation or oxidation, which irreversibly degrades the material.[7][8]
Expert Insight: The relatively wide melting point range (57-77 °C) reported by suppliers suggests the presence of varying amounts of the corresponding boroxine anhydride.[3] For reactions requiring high precision, it is crucial to use freshly opened material or to validate the purity of older stock.
Recommended Storage: To mitigate degradation, 1H-Indene-2-boronic acid should be stored under refrigeration at 2-8°C.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to prevent both oxidation and hydrolysis. For particularly sensitive applications, the use of more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes, can provide a slow, controlled release of the boronic acid in situ, circumventing stability issues.[7][9]
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments in the molecule.
-
Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.5 ppm, corresponding to the protons on the fused benzene ring.[10]
-
Vinyl Proton (1H): A singlet or narrow multiplet around δ 6.5-7.0 ppm for the proton at the C3 position of the indene ring.[10][11]
-
Methylene Protons (2H): A singlet around δ 3.4 ppm for the two equivalent protons of the CH₂ group at the C1 position.[10]
-
Boronic Acid Protons (2H): A broad singlet, typically between δ 4.5-8.0 ppm, which is exchangeable with D₂O. Its position and sharpness are highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum should display 7 unique signals for the carbon atoms of the indene skeleton, plus a signal for the carbon atom attached to the boron, which would be expected at a lower field.
-
IR Spectroscopy: The infrared spectrum would be characterized by:
-
A very broad O-H stretch from ~3200 to 3600 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the boronic acid.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic and five-membered rings in the 1600-1450 cm⁻¹ region.
-
A strong B-O stretching band around 1350 cm⁻¹.
-
Part 2: Synthesis and Reactivity
The utility of 1H-Indene-2-boronic acid stems from its synthetic accessibility and its predictable, high-yielding reactivity in cross-coupling chemistry.
Plausible Synthetic Routes
This reaction involves the coupling of an appropriate organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the boronic acid.[6][12]
Figure 1: A plausible synthetic workflow for 1H-Indene-2-boronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of 1H-Indene-2-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[13] This reaction forms a new carbon-carbon bond between the C2 position of the indene core and an sp²- or sp³-hybridized carbon of an organic halide or triflate. Its widespread use in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[13][14]
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the indenyl group in this case) to the palladium center, displacing the halide. This is the crucial bond-forming step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[1]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Application in Research and Development
The fusion of the indene framework with the synthetic flexibility of the boronic acid group makes 1H-Indene-2-boronic acid a high-value intermediate in several fields.
Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized not just as synthetic intermediates but as potent pharmacophores.[15] The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and specific inhibition.[12] The FDA-approved drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, validated this strategy for cancer therapy.[12][15]
The indene scaffold itself is present in numerous bioactive molecules. By using 1H-Indene-2-boronic acid, medicinal chemists can rapidly generate libraries of novel indenyl-substituted compounds to explore structure-activity relationships (SAR) for various biological targets.
Materials Science
The rigid, planar structure of the indene core can be incorporated into conjugated polymers and organic semiconductors. The Suzuki-Miyaura coupling is a cornerstone of polymer synthesis, allowing for the creation of well-defined polymeric structures. 1H-Indene-2-boronic acid can be used to introduce indenyl units into the backbone of materials designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for the coupling of an aryl bromide with 1H-Indene-2-boronic acid. It is designed as a self-validating system with clear steps and rationale.
Objective: To synthesize 2-phenyl-1H-indene from 1H-Indene-2-boronic acid and bromobenzene.
Materials:
-
1H-Indene-2-boronic acid (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1H-Indene-2-boronic acid, bromobenzene, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Rationale: A flame-dried flask under an inert atmosphere prevents quenching of the active Pd(0) catalyst by oxygen. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, even with challenging substrates.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Rigorous exclusion of oxygen is critical for catalyst longevity and preventing side reactions.
-
-
Solvent Addition: Add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) via syringe.
-
Rationale: Degassing the solvents removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active borate species required for transmetalation.[16]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating accelerates the rate of all steps in the catalytic cycle. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenyl-1H-indene.
-
Rationale: Chromatography removes the catalyst residues, ligand, and any unreacted starting materials or byproducts.
-
Conclusion
1H-Indene-2-boronic acid stands as a powerful reagent for the modern synthetic chemist. Its predictable reactivity in the Suzuki-Miyaura coupling, combined with the desirable structural properties of the indene core, provides a reliable pathway for the construction of complex and high-value molecules. A fundamental understanding of its properties, particularly its stability limitations and the mechanistic underpinnings of its reactivity, is essential for unlocking its full potential in the laboratory. By employing the robust protocols and handling procedures outlined in this guide, researchers can confidently integrate this building block into their synthetic programs for applications spanning drug discovery to materials science.
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